5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H12Cl2FN3OS |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3OS/c19-13-3-1-2-4-15(13)23-17(25)16-14(20)9-22-18(24-16)26-10-11-5-7-12(21)8-6-11/h1-9H,10H2,(H,23,25) |
InChI Key |
VFVQTWIOUBYRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, characterized by multiple halogen substituents and a sulfanyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFNOS
- Molecular Weight : Approximately 442.7 g/mol
- Structure : The compound features a pyrimidine ring with chlorine and fluorine atoms that enhance its reactivity and biological activity .
Biological Activities
Research indicates that 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exhibits several potential biological activities:
- Anticancer Properties : The compound has shown efficacy in inhibiting cancer cell proliferation. It acts on specific molecular targets that are critical for tumor growth and survival.
- Enzyme Inhibition : It has been identified as an inhibitor of various enzymes, suggesting applications in treating diseases where enzyme modulation is beneficial, such as cancer and inflammatory conditions .
- Antiviral Activity : Some studies have evaluated its effectiveness against viral replication, indicating potential use in antiviral therapies .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes, modulating their activity to achieve therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide | CHClFNOS | Anticancer properties |
| 5-bromo-N-(2-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide | CHBrClFNOS | Antimicrobial activity |
| N-(2-chlorophenyl)-2-[phenylsulfanyl]pyrimidine-4-carboxamide | CHClNOS | Enzyme inhibition |
This table illustrates how variations in halogenation and side group substitutions affect the biological properties of these compounds .
Case Studies
Several studies have documented the biological activity of 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide:
- Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Enzyme Inhibition Study : Research focused on its role as a DPP-4 inhibitor revealed that it could effectively modulate glucose metabolism, suggesting a potential application in diabetes treatment .
- Antiviral Efficacy : A recent study reported that this compound exhibited antiviral properties against respiratory viruses, highlighting its versatility in therapeutic applications .
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The pyrimidine scaffold allows for modular substitutions, which significantly influence molecular weight, polarity, and lipophilicity. Below is a comparative analysis of key analogs:
Key Observations:
Structural and Conformational Analysis
- Dihedral Angles: In 2-[(4-ClBz)S]-4-iso-butyl-6-[3-CF3-anilino]pyrimidine-5-carboxylic acid , dihedral angles between the pyrimidine ring and aryl groups ranged from 12.0° to 86.1°, influencing molecular stacking and intermolecular interactions.
- Hydrogen Bonding : The target compound’s 2-chlorophenyl group may engage in weak C–H···O/N interactions, similar to N-(2-fluorophenyl) derivatives .
Preparation Methods
Pyrimidine Core Functionalization
The synthesis begins with the regioselective substitution of the 2-chloro group in 4,6-dichloropyrimidine-5-carboxylic acid with a sulfanyl moiety. In a representative procedure, the acid is treated with 4-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This step proceeds via an SNAr mechanism, yielding 4-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-5-carboxylic acid with >85% purity.
Reaction Conditions:
-
Solvent: DMF
-
Base: K₂CO₃ (2.5 equiv)
-
Temperature: 70°C
-
Time: 12–16 hours
Carboxamide Formation
The carboxylic acid intermediate is converted to the corresponding carboxamide through activation with thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 2-chloroaniline . For instance, treatment with SOCl₂ generates the acyl chloride, which is then coupled with 2-chloroaniline in tetrahydrofuran (THF) at 0–5°C. This step achieves moderate yields (70–75%) due to competing hydrolysis side reactions.
Optimization Note:
Purification and Crystallization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. The final compound typically exhibits a melting point of 182–184°C.
Alternative Methodologies
One-Pot Sequential Synthesis
A patent-derived approach describes a one-pot method where 4,6-dichloropyrimidine-5-carbonyl chloride is sequentially treated with 4-fluorobenzyl mercaptan and 2-chloroaniline in the presence of triethylamine (TEA). This method reduces isolation steps but requires precise stoichiometric control to avoid over-substitution.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 92% |
| Reaction Time | 8 hours |
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to streamline purification. For example, Wang resin-linked pyrimidine cores enable efficient coupling with 2-chloroaniline, though yields remain suboptimal (55–60%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity for crystallized batches.
Challenges and Optimization Strategies
Byproduct Formation
Competing substitution at the 6-position of the pyrimidine ring occurs if reaction temperatures exceed 80°C. Mitigation involves strict temperature control and excess 4-fluorobenzyl mercaptan (1.2 equiv).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
